Methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate is a compound that primarily targets various biological activities. Thiazoles, which include the compound, have been found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives, which include this compound, have been associated with a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain proteases, which are enzymes that break down proteins. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from interacting with its natural substrate. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, in immune cells, this compound can reduce the production of pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect. In cancer cells, it can induce apoptosis, leading to cell death and potentially inhibiting tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, effectively reducing its activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression. By binding to specific sequences, this compound can either promote or inhibit the transcription of certain genes, thereby affecting protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function. For instance, cells may develop resistance to the compound’s effects, necessitating higher doses to achieve the same level of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, toxic effects may be observed. These can include liver and kidney damage, as well as adverse effects on the nervous system. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic reactions that convert it into more water-soluble forms for excretion. Key enzymes involved in its metabolism include cytochrome P450 oxidases and esterases. These enzymes facilitate the breakdown of the compound, affecting its bioavailability and activity. Additionally, this compound can influence metabolic flux by altering the levels of certain metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is directed by specific targeting signals and post-translational modifications. For example, phosphorylation of the compound can enhance its transport into the nucleus, where it can interact with DNA and influence gene expression. The subcellular distribution of this compound is essential for its role in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 2-aminothiazole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method also improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various alkyl groups.
Scientific Research Applications
Methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Benzothiazole: Another thiazole derivative with applications in medicinal chemistry and materials science.
Uniqueness
Methyl (4-(2-amino-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-13-7(12)10-6-9-4(3-14-6)2-5(8)11/h3H,2H2,1H3,(H2,8,11)(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFPDDPKNPWFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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